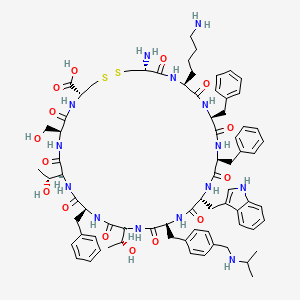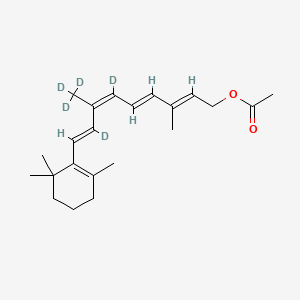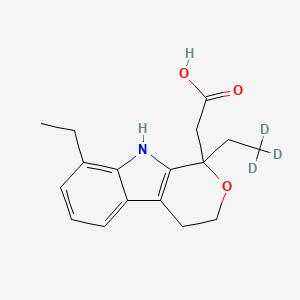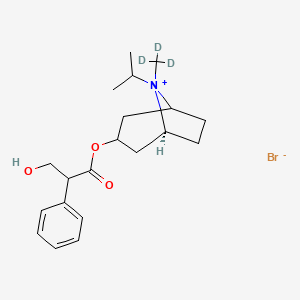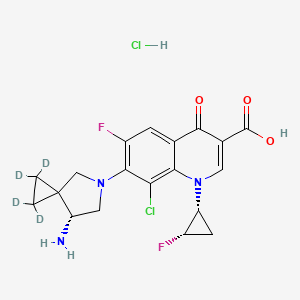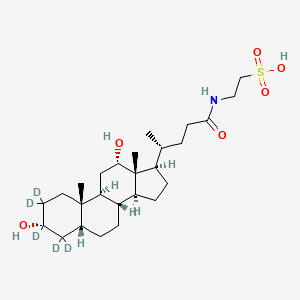![molecular formula C32H66NO7P B12416579 [(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure. This compound is characterized by its long carbon chain and the presence of isotopically labeled carbon atoms, which makes it particularly interesting for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The process begins with the preparation of the isotopically labeled tetracosanoic acid, which is then esterified with a glycerol derivative. The resulting intermediate is further reacted with a phosphocholine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester linkage can be reduced to form an alcohol.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester linkage can produce an alcohol.
科学研究应用
[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and phosphorylation reactions.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized surfactants and emulsifiers.
作用机制
The mechanism of action of [(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.
相似化合物的比较
[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar compounds such as:
Phosphatidylcholine: A major component of cell membranes, but lacks the isotopic labeling.
Sphingomyelin: Another membrane lipid with a different backbone structure.
Lysophosphatidylcholine: A derivative with a single fatty acid chain, offering different biophysical properties.
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies using techniques like NMR spectroscopy and mass spectrometry.
属性
分子式 |
C32H66NO7P |
|---|---|
分子量 |
613.8 g/mol |
IUPAC 名称 |
[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)38-29-31(34)30-40-41(36,37)39-28-27-33(2,3)4/h31,34H,5-30H2,1-4H3/t31-/m1/s1/i22+1,23+1,24+1,25+1,26+1,32+1 |
InChI 键 |
SKJMUADLQLZAGH-JFXUZDSLSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC[13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


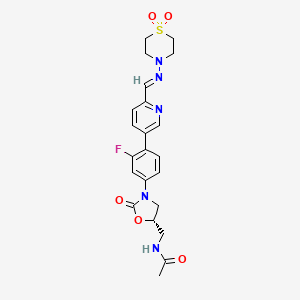
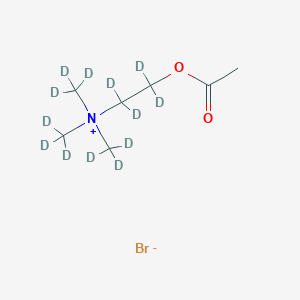
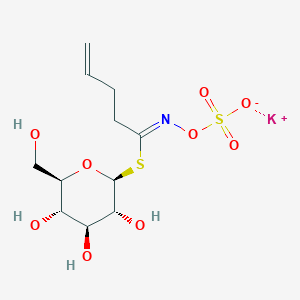
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
